

Application Note: Downstream Processing and Crystallization of Penicillin G Calcium from Fermentation Broth

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Compound of Interest

Compound Name: *Penicillin G calcium*

CAS No.: 973-53-5

Cat. No.: B10858954

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Introduction & Scope

Penicillin G (benzylpenicillin) is a cornerstone β -lactam antibiotic produced via the submerged fed-batch fermentation of high-yielding *Penicillium chrysogenum* strains[1]. While modern pharmaceutical manufacturing predominantly isolates Penicillin G as potassium or sodium salts, **Penicillin G Calcium** holds significant historical and specialized value. Formulated as an oleaginous suspension (e.g., in peanut oil and wax), the calcium salt provides exceptional stability and slow-release (depot) pharmacokinetics, making it highly relevant for veterinary applications and sustained-release drug development[2].

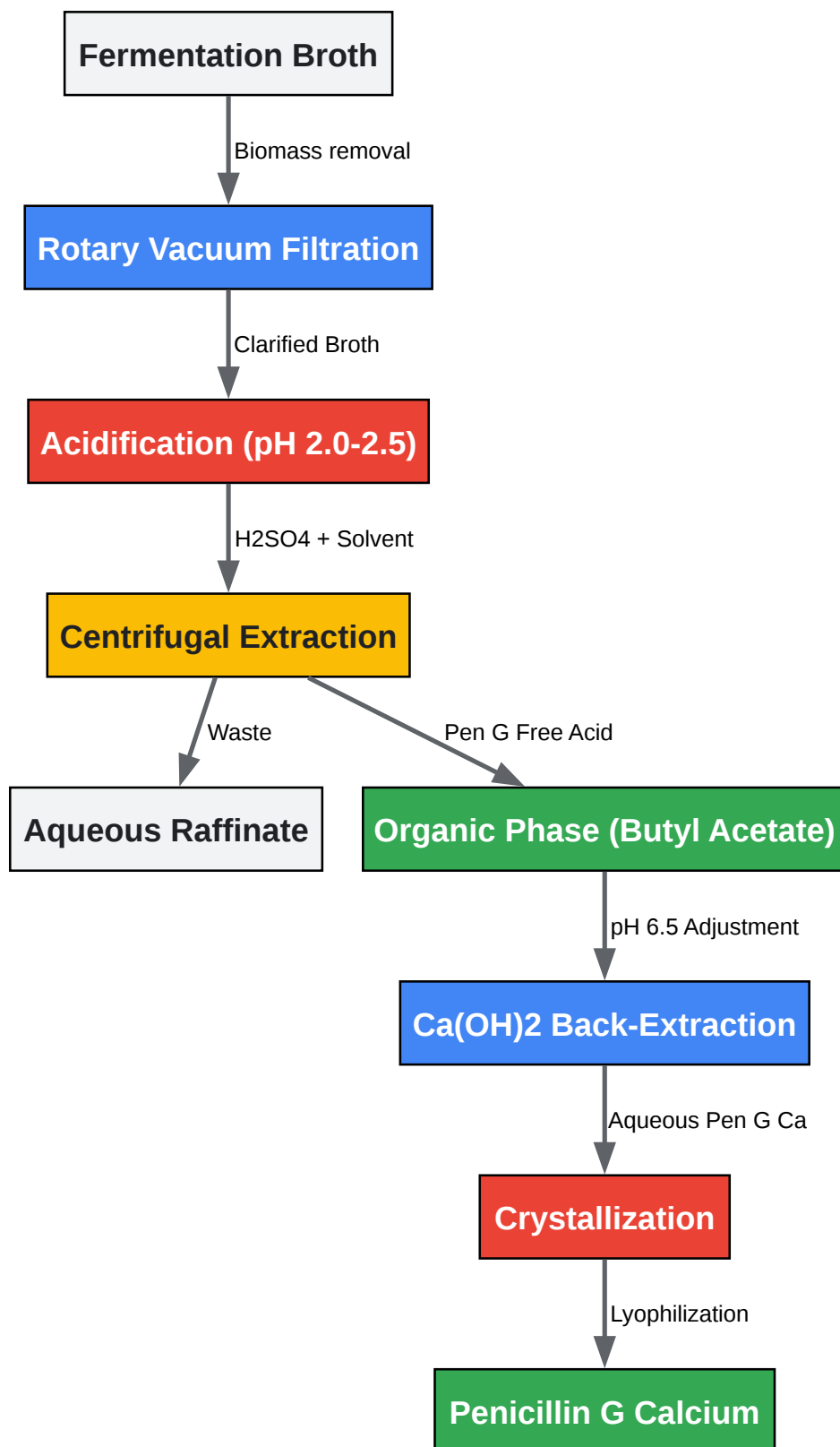
This application note provides a comprehensive, field-proven methodology for the downstream extraction of Penicillin G from raw fermentation broth and its subsequent crystallization as a calcium salt.

Mechanistic Principles of Extraction

The isolation of Penicillin G is a race against chemical degradation. The molecule features a highly strained β -lactam ring that is exquisitely sensitive to both acidic and alkaline hydrolysis[3].

- **The pH-Partitioning Strategy:** Penicillin G is a monobasic carboxylic acid with a pKa of approximately 2.7. At the neutral pH of the fermentation broth (pH 7.0–8.0), it exists as a highly water-soluble ionized salt[3]. To extract it into an organic solvent like butyl acetate or amyl acetate, the broth must be acidified to pH 2.0–2.5[4]. At this pH, the molecule becomes protonated (un-ionized) and highly lipophilic, driving its partition into the organic phase.
- **Mitigating Acid-Catalyzed Hydrolysis:** At pH 2.0, the β -lactam ring rapidly degrades into inactive penicilloic and penicillenic acids[2]. To prevent yield loss, the extraction must be performed at low temperatures ($<10^{\circ}\text{C}$) and with extremely short residence times[3]. Industrial processes achieve this using continuous centrifugal contactors (e.g., Podbielniak or "POD" extractors)[4].
- **Calcium Salt Formation:** Once stabilized in the organic phase, the free acid is back-extracted into an aqueous phase using a saturated calcium hydroxide () solution. Neutralizing the acid to pH 6.5 forms the stable **Penicillin G Calcium** salt, which is then isolated via lyophilization or azeotropic crystallization[5].

Process Visualization



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Workflow for **Penicillin G Calcium** extraction and crystallization.

Quantitative Data & Process Parameters

Table 1: Physicochemical Parameters for Penicillin G Extraction

Parameter	Optimal Target	Mechanistic Rationale
Primary Extraction pH	2.0 ± 0.1	Ensures >95% protonation of Penicillin G for optimal organic partitioning[4].
Process Temperature	5°C – 10°C	Suppresses the activation energy required for β-lactam ring hydrolysis[3].
Solvent Selection	Butyl Acetate	High partition coefficient; low aqueous miscibility; easily separated via centrifugation[4].
Back-Extraction pH	6.0 – 6.5	Deprotonates the free acid, driving the molecule into the aqueous phase as a stable calcium salt[5].

Table 2: Troubleshooting & Self-Validation Checkpoints

Workflow Stage	Observable Metric	Corrective Action if Out of Spec
Broth Filtration	Filtrate Turbidity (>50 NTU)	Inspect rotary vacuum filter integrity; add diatomaceous earth as a filter aid.
Solvent Extraction	Emulsion Formation	Add a demulsifier (e.g., 2% emulsion splitter) to the pre-mix tank[4].
Phase Separation	Raffinate pH drifts > 2.5	Increase feed rate; verify the buffering capacity of the incoming broth.
Crystallization	Amorphous powder formation	Slow the cooling rate; verify saturation; seed with pure Pen G Calcium crystals.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Broth Clarification and Pre-Cooling

- Harvest: Collect the raw fermentation broth from the bioreactor at the end of the 7-day fermentation cycle (when pH naturally rises to ~8.0 and penicillin production ceases)[3].
- Filtration: Pass the broth through a rotary vacuum filter to separate the fungal mycelia (*P. chrysogenum*) and insoluble solids from the liquid phase[3].
- Cooling: Immediately route the clarified filtrate through a heat exchanger to drop the temperature to 5°C – 10°C[3].
 - Self-Validation: Take a 10 mL aliquot of the filtrate. It should be a clear, amber liquid. Centrifuge at 5,000 x g for 5 minutes; the pellet volume should be <1%.

Phase 2: Reactive Solvent Extraction (Forward Extraction)

- Solvent Priming: In a pre-mixing tank, combine the cooled filtrate with 1/3 of the total required volume of butyl acetate[4].
- Acidification: Under vigorous agitation, continuously inject dilute sulfuric acid (, ~10% v/v) to drop the pH to 2.0 ± 0.1 [4].
- Centrifugal Extraction: Immediately feed the acidified mixture into a continuous centrifugal extractor (POD machine). Simultaneously, inject the remaining 2/3 volume of butyl acetate and a trace amount of emulsion splitter (if required)[4].
- Phase Separation: The centrifugal force will rapidly separate the heavy aqueous raffinate (waste) from the light organic phase (butyl acetate containing Penicillin G free acid).
 - Self-Validation: Measure the pH of the exiting aqueous raffinate; it must remain at 2.0 ± 0.1 . Take a sample of the exiting organic phase and mix it with an equal volume of water in a test tube. The phases should separate cleanly within 60 seconds, indicating successful demulsification.

Phase 3: Calcium Back-Extraction

- Preparation of Calcium Base: Prepare a saturated aqueous solution of calcium hydroxide () and chill to 10°C.
- Neutralization: Feed the Penicillin G-rich butyl acetate into an agitated vessel. Slowly titrate the saturated solution into the organic phase until the aqueous layer reaches a stable pH of 6.0 to 6.5[5].
- Phase Separation: Allow the mixture to settle (or centrifuge). The Penicillin G is now deprotonated and has partitioned entirely into the heavy aqueous phase as **Penicillin G Calcium**. Discard or recycle the butyl acetate.

- Self-Validation: Perform a rapid UV-Vis scan or HPLC analysis of the stripped organic phase. The absence of a peak at 280 nm confirms complete back-extraction of the antibiotic into the aqueous buffer.

Phase 4: Crystallization and Isolation

- Concentration: Transfer the aqueous **Penicillin G Calcium** solution to a vacuum evaporator. Concentrate the solution at low heat (<30°C) to induce supersaturation.
- Lyophilization / Drying: Because **Penicillin G Calcium** can form fine granules or scales that are highly soluble in water[5], the most reliable method for laboratory-scale isolation is lyophilization (freeze-drying) of the concentrated aqueous extract[5].
- Final Storage: Store the resulting white powder/granules in hermetically sealed, desiccated containers at 2°C – 8°C.
 - Self-Validation: Dissolve 20 mg of the final product in 1 mL of isotonic sodium chloride. The pH of this solution should naturally fall between 5.0 and 6.5[5]. Microscopic evaluation should reveal distinct crystalline scales or granules rather than an amorphous mass.

References

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